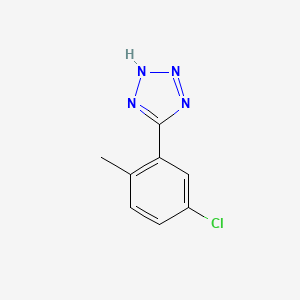

5-(5-Chloro-2-methylphenyl)-1H-tetrazole

Descripción

BenchChem offers high-quality 5-(5-Chloro-2-methylphenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-2-methylphenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(5-chloro-2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAHRMPCXGTFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Analytical Characterization of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole

The following technical guide details the analytical characterization of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole , a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans). This document is structured for researchers and quality control scientists, focusing on the mechanistic interpretation of FT-IR and Mass Spectrometry data.

Executive Summary

-

CAS Number: 1174906-78-5[1]

-

Molecular Formula: C

H -

Molecular Weight: 194.62 g/mol [1]

-

Primary Application: Bioisostere of carboxylic acid; key pharmacophore in medicinal chemistry for lipophilicity modulation and metabolic stability.[3]

This guide provides a validated framework for the structural confirmation of this specific tetrazole derivative. It prioritizes the differentiation of the tetrazole ring vibrations from the substituted phenyl ring and establishes a mass spectrometric fragmentation logic based on the characteristic loss of dinitrogen (

Chemical Identity & Physicochemical Context

The molecule consists of a lipophilic 5-chloro-2-methylphenyl moiety attached to a polar, acidic tetrazole ring. The acidity of the tetrazole proton (

| Parameter | Specification |

| IUPAC Name | 5-(5-Chloro-2-methylphenyl)-1H-tetrazole |

| Exact Mass | 194.0359 Da |

| Acidity | Acidic (NH proton); forms stable anions in basic media. |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water. |

| Isotopic Signature | Distinct |

Analytical Workflow

The following workflow outlines the sequential protocol for complete structural validation, minimizing sample consumption and maximizing data integrity.

Figure 1: Integrated analytical workflow for structural elucidation.

Fourier Transform Infrared Spectroscopy (FT-IR)

Experimental Methodology

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference, as tetrazoles can form hydrogen bonds with water.

-

Resolution: 4 cm

-

Scans: 32 scans (minimum) to resolve weak aromatic overtones.

Spectral Interpretation Logic

The spectrum is dominated by the interplay between the tetrazole ring's "breathing" modes and the substituted benzene ring.

Key Diagnostic Bands

| Frequency Region (cm | Assignment | Mechanistic Insight |

| 3150 – 2800 (Broad) | The acidic tetrazole N-H stretch is typically broad due to intermolecular H-bonding. It overlaps with the sharp Ar-CH | |

| 1600 – 1560 | Skeletal vibrations of the tetrazole and phenyl rings. The conjugation between the rings intensifies these bands. | |

| 1460 – 1430 | Asymmetric bending of the methyl group at the ortho position. | |

| 1290 – 1240 | Critical Diagnostic: Characteristic cyclic tetrazole vibration. Absence of this band suggests ring opening. | |

| 1100 – 1000 | In-plane bending/stretching of the C-Cl bond. Often appears as a sharp, moderate peak in the fingerprint region. | |

| 780 – 740 | Out-of-plane bending indicative of 1,2,5-trisubstituted benzene (2-methyl-5-chloro substitution pattern). |

Expert Note: In the solid state, 1H-tetrazoles exist primarily as the 1H-tautomer stabilized by hydrogen bonding. In solution, the 1H and 2H tautomers may equilibrate, but the IR spectrum of the solid will reflect the 1H form.

Mass Spectrometry Analysis

Ionization Strategy: Electrospray Ionization (ESI)

-

Mode: Negative Ion Mode (ESI-) is the gold standard for tetrazoles.

-

Rationale: The tetrazole proton is acidic (

~5). ESI- yields a stable deprotonated molecular ion

Fragmentation Pathway

Tetrazoles undergo a highly specific thermal and collision-induced dissociation (CID) involving the expulsion of nitrogen gas (

-

Parent Ion:

193 (for -

Primary Fragmentation: Loss of

(28 Da).-

Transition:

( -

Mechanism: Retro-1,3-dipolar cycloaddition or direct ring cleavage yielding a reactive nitrene/carbene intermediate which rearranges to a stable cyanamide or benzimidazole-type anion.

-

-

Secondary Fragmentation: Loss of HCl or methyl radicals from the destabilized intermediate.

Isotopic Validation

The presence of Chlorine requires verification of the isotopic abundance pattern.

-

Observation: The molecular ion cluster will show two peaks separated by 2 Da.

-

Ratio: The intensity of

193 vs.

Figure 2: Proposed ESI(-) fragmentation pathway showing the characteristic loss of dinitrogen.

Quality Control & Purity Assessment

To ensure the material is suitable for pharmaceutical use (e.g., as a Sartan intermediate), the following criteria must be met:

-

IR Identity: The fingerprint region (1500–600 cm

) must match the reference standard with a correlation coefficient -

MS Purity: No significant peaks >1% relative abundance outside the parent ion cluster and expected fragments.

-

Absence of Azide: Ensure no residual sodium azide (

) from synthesis is present.

References

-

ChemicalBook. (2025). 5-(5-CHLORO-2-METHYLPHENYL)-1H-TETRAZOLE CAS#: 1174906-78-5.[1] Link

-

Sigma-Aldrich. (n.d.).[2] Tetrazole Synthesis and Properties. Link

-

BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. Link

-

MDPI. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition. Link

-

National Institutes of Health (NIH). (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Link

Sources

Discovery and initial synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole

Technical Deep Dive: Synthesis and Application of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole

Executive Summary

5-(5-Chloro-2-methylphenyl)-1H-tetrazole is a critical heterocyclic building block in medicinal chemistry, primarily utilized as a lipophilic, metabolically stable bioisostere of the carboxylic acid functionality. Structurally, it features a tetrazole ring attached to the C5 position of a 2-methyl-5-chlorophenyl scaffold.

This specific congener presents a unique synthetic challenge due to the ortho-effect : the steric bulk of the methyl group at the C2 position significantly hinders the nucleophilic attack of the azide dipole on the nitrile precursor. Consequently, the discovery and optimization of its synthesis mirror the evolution of modern tetrazole methodology—moving from harsh, toxic organotin reagents to sustainable, Lewis-acid-catalyzed "Click" chemistry.

Key Applications:

-

Medicinal Chemistry: Bioisostere for benzoic acid derivatives in Angiotensin II Receptor Blockers (ARBs) and antimicrobial research.

-

Material Science: High-nitrogen energetic material precursors.

-

Coordination Chemistry: Ligand for transition metal catalysis.

Retrosynthetic Analysis & Strategy

The most robust disconnection for 5-substituted tetrazoles is the cleavage of the C-N bonds of the tetrazole ring, leading back to the corresponding nitrile and an azide source.

Strategic Considerations:

-

Electronic Deactivation: The 5-chloro substituent is electron-withdrawing (inductive), which theoretically activates the nitrile carbon.

-

Steric Deactivation: The 2-methyl group exerts significant steric pressure, twisting the nitrile out of planarity and blocking the trajectory of the azide nucleophile. This necessitates high-energy transition states or Lewis acid activation.

DOT Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic disconnection revealing the nitrile precursor and the critical [3+2] cycloaddition step.

Discovery and Evolution of Synthesis

The synthesis of this molecule has evolved through three distinct "eras" of methodology, driven by the need to overcome the steric hindrance of the ortho-methyl group.

Era 1: The Ammonium Chloride Method (Classical)

-

Method: Refluxing the nitrile with Sodium Azide (

) and Ammonium Chloride ( -

Limitations: For sterically hindered substrates like 5-(5-chloro-2-methylphenyl)-1H-tetrazole, this method often stalls or requires dangerous, prolonged heating (3-5 days) due to the sublimation of

and low solubility of the azide. -

Outcome: Low yields (<40%) and high safety risk.

Era 2: The Organotin Route (High Yield, High Toxicity)

-

Method: Reaction with Tri-n-butyltin azide (

). -

Mechanism: The tin atom coordinates to the nitrile nitrogen, significantly increasing electrophilicity.

-

Outcome: Excellent yields (>90%) even for hindered substrates.

-

Critical Flaw: Severe toxicity of organotin residues and difficulty in purification (removal of tin traces) made this unsuitable for pharmaceutical GMP (Good Manufacturing Practice).

Era 3: The Zinc-Catalyzed "Click" Method (Current Standard)

-

Discovery: Pioneered by Demko and Sharpless (2001) .

-

Method: Use of stoichiometric Zinc Bromide (

) or Zinc oxide in water or water/isopropanol mixtures. -

Mechanism: The

ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This activates the nitrile toward the azide attack while stabilizing the transition state. -

Relevance: This is the preferred method for 5-(5-chloro-2-methylphenyl)-1H-tetrazole. The Zinc catalyst is cheap, non-toxic, and easily removed by acidic workup.

Detailed Experimental Protocol

This protocol utilizes the Zinc Bromide catalyzed [3+2] cycloaddition , optimized for the steric constraints of the 2-methyl group.

Reagents & Materials:

-

Precursor: 2-Methyl-5-chlorobenzonitrile (1.0 eq)

-

Reagent: Sodium Azide (

) (1.5 eq) [Warning: Acute Toxin ] -

Catalyst: Zinc Bromide (

) (1.0 eq) -

Solvent: Water / Isopropanol (2:1 v/v) or DMF (for higher solubility)

-

Workup: 3N Hydrochloric Acid (

), Ethyl Acetate (

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-5-chlorobenzonitrile (15.1 g, 100 mmol) in DMF (60 mL). Note: DMF is preferred over water for this lipophilic substrate to ensure homogeneity.

-

Addition: Add Zinc Bromide (22.5 g, 100 mmol) and Sodium Azide (9.75 g, 150 mmol) to the solution.

-

Expert Insight: The order of addition is not critical, but adding the azide last minimizes potential HN3 evolution before the system is closed.

-

-

Reaction: Heat the mixture to 110°C - 120°C with vigorous stirring.

-

Monitoring: Monitor by HPLC or TLC (Eluent: EtOAc/Hexane 1:1). The reaction typically requires 12–24 hours due to the ortho-methyl steric hindrance.

-

-

Quench: Cool the reaction mixture to room temperature. Slowly add 3N HCl (100 mL) while stirring.

-

Safety: This step converts unreacted azide to Hydrazoic Acid (

) and breaks the Zinc-Tetrazole complex. Perform in a high-efficiency fume hood.

-

-

Isolation: The product often precipitates as a white solid upon acidification.

-

If solid forms: Filter, wash with cold water (3 x 50 mL) and hexanes.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene .

DOT Diagram 2: Reaction Mechanism (Zinc Catalysis)

Caption: Mechanism of Zinc-catalyzed formation of the tetrazole ring.

Analytical Profile & Characterization

To validate the synthesis, the following analytical data is expected.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| HPLC | Purity | > 98.0% (Area %) | Single peak, typically elutes earlier than nitrile. |

| 1H NMR | Methyl Group | δ 2.45 (s, 3H) | Characteristic singlet of ortho-methyl. |

| 1H NMR | Aromatic | δ 7.30 - 7.60 (m, 3H) | Splitting pattern consistent with 1,2,4-substitution. |

| 1H NMR | Tetrazole NH | δ 13.0 - 16.0 (br s, 1H) | Very broad, exchangeable proton (often invisible in CDCl3). |

| IR | Nitrile Stretch | Absent (~2230 cm⁻¹) | Disappearance confirms conversion. |

| MS (ESI) | Mass | [M-H]⁻ = 193.0 | Negative mode is preferred for acidic tetrazoles. |

Safety & Process Hazards

CRITICAL WARNING: Azide chemistry poses significant explosion and toxicity risks.

-

Hydrazoic Acid (

): Upon acidification (Step 4), unreacted sodium azide generates-

Control: Keep reaction pH > 4 until quench. Quench in a hood with a scrubber (NaOH trap).

-

-

Metal Azides: Contact of Sodium Azide with heavy metals (Cu, Pb, Hg) in plumbing or equipment can form highly explosive heavy metal azides.

-

Control: Use glass or stainless steel/Hastelloy reactors. Never pour azide waste down the drain without quenching (Nitrite oxidation).

-

-

Thermal Runaway: The cycloaddition is exothermic.

-

Control: Ensure controlled heating and adequate cooling capacity.

-

DOT Diagram 3: Safety & Workflow Logic

Caption: Operational safety workflow for handling azide chemistry.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

-

Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry. A Review. Organic Preparations and Procedures International, 26(5), 499–531. Link

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. Link

-

Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link

Microwave-Assisted Synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole

An Application Note and Protocol for Researchers

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis

The tetrazole moiety is a cornerstone in modern medicinal chemistry, widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3] This structural substitution can enhance a drug candidate's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a privileged scaffold in the development of therapeutics for a range of diseases, including hypertension and cancer.[1][3][4] The target molecule, 5-(5-Chloro-2-methylphenyl)-1H-tetrazole, represents a key intermediate for such advanced pharmaceutical agents.

Traditionally, the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides involves prolonged reaction times and often harsh conditions.[5][6] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process.[7] By utilizing microwave irradiation, we can achieve direct, efficient heating of polar reaction mixtures, leading to a dramatic acceleration of reaction rates, improved yields, and cleaner reaction profiles, all hallmarks of green chemistry.[8][9]

This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole using a dedicated microwave reactor. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology, and address critical safety considerations.

Mechanistic Rationale and the Role of Microwave Irradiation

The core transformation is the [3+2] cycloaddition between an organic nitrile (5-Chloro-2-methylbenzonitrile) and an azide source (sodium azide). This reaction, however, requires activation of the nitrile group to proceed efficiently.

Causality of Component Selection:

-

Catalyst (Zinc Chloride): While the reaction can be driven by heat alone, the inclusion of a Lewis acid catalyst like Zinc Chloride (ZnCl₂) is crucial. The zinc ion coordinates to the nitrogen atom of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon and making it significantly more susceptible to nucleophilic attack by the azide anion.[10][11]

-

Solvent (N,N-Dimethylformamide - DMF): DMF is an ideal solvent for this application due to its high boiling point (153 °C) and high dielectric constant. This allows the reaction to be heated to temperatures well above conventional reflux under sealed-vessel microwave conditions, while its polarity ensures efficient absorption of microwave energy and solubilization of the reactants.[6]

-

Microwave Irradiation: Unlike conventional heating which relies on slow thermal conduction, microwave energy couples directly with polar molecules (like DMF) and ions in the mixture.[9] This generates rapid, uniform, and localized heating, dramatically accelerating the rate of the cycloaddition and often reducing reaction times from many hours to mere minutes.[7][12]

The proposed mechanism, illustrated below, proceeds through a catalyzed, stepwise pathway rather than a concerted cycloaddition.[13]

Caption: Reaction mechanism for the ZnCl₂-catalyzed [3+2] cycloaddition.

Detailed Experimental Protocol

This protocol is designed for a dedicated monomodal microwave reactor equipped with pressure and temperature sensors.

3.1. Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 5-Chloro-2-methylbenzonitrile | ≥98% Purity | Sigma-Aldrich |

| Sodium Azide (NaN₃) | ≥99.5% Purity | Acros Organics |

| Zinc Chloride (ZnCl₂), anhydrous | ≥98% Purity | Alfa Aesar |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl) | 3 M Aqueous | VWR |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |

| Deionized Water (H₂O) | N/A | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T. Baker |

| Equipment | Specification | Supplier Example |

| Microwave Reactor | Monomodal | CEM, Anton Paar |

| Microwave Process Vial | 10 mL, with cap | Reactor Vendor |

| Magnetic Stir Bar | Teflon-coated | VWR |

| Standard laboratory glassware | N/A | Pyrex, Kimble |

| Rotary Evaporator | N/A | Büchi |

| Melting Point Apparatus | N/A | Stuart |

3.2. Critical Safety Precautions

-

Sodium Azide (NaN₃): Highly toxic and fatal if swallowed or in contact with skin.[14] Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form highly toxic, volatile, and explosive hydrazoic acid.[11] NEVER add acid directly to concentrated sodium azide. The acidification step must be performed in a fume hood on the diluted reaction mixture.

-

Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., lead, copper pipes) as this can form shock-sensitive, explosive metal azides.[14]

-

Microwave Safety: Use only microwave vials and caps specified by the reactor manufacturer.[15] Do not exceed the recommended reaction volume or pressure limits. Always allow the vessel to cool to below 50 °C before opening.[16]

3.3. Step-by-Step Synthesis Procedure

-

Vessel Preparation: To a 10 mL microwave process vial, add a Teflon-coated magnetic stir bar.

-

Reagent Addition: In a chemical fume hood, add the following reagents to the vial in the specified order:

-

5-Chloro-2-methylbenzonitrile (1.0 mmol, 151.6 mg)

-

Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 68.1 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

-

-

Vessel Sealing: Securely cap the vial using the appropriate crimping tool.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following reaction parameters:

-

Temperature: 140 °C (Use ramp-to-temperature setting)

-

Hold Time: 20 minutes

-

Power: 200 W (or dynamic power control to maintain temperature)

-

Stirring: High

-

-

Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the reactor's compressed air cooling system.

-

Work-up - Quenching and Acidification:

-

Once cooled, carefully open the vial in the fume hood.

-

Pour the reaction mixture into a beaker containing 20 mL of deionized water.

-

Slowly add 3 M HCl (aq.) dropwise while stirring until the pH of the solution is ~2. A white precipitate of the product should form.

-

-

Product Isolation:

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

3.4. Purification Protocol

The crude solid can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the product under vacuum.

3.5. Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 85-95% (isolated yield after purification) |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally (literature for similar compounds: 180-220 °C)[17] |

| ¹H NMR (DMSO-d₆) | Aromatic protons and methyl singlet. The acidic N-H proton may be broad. |

| ¹³C NMR (DMSO-d₆) | Peaks corresponding to aromatic carbons, the methyl carbon, and the tetrazole carbon. |

| IR (KBr) | N-H stretching, C=N and N=N stretching characteristic of the tetrazole ring.[17] |

Experimental Workflow Visualization

The entire process, from reagent preparation to final characterization, is summarized in the workflow diagram below.

Caption: Step-by-step workflow for microwave-assisted tetrazole synthesis.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole. By leveraging the principles of microwave chemistry, this method offers significant advantages over conventional heating, including a drastic reduction in reaction time from hours to minutes and excellent product yields. The provided step-by-step guide, coupled with critical safety information and mechanistic insights, equips researchers in pharmaceutical and chemical development with a reliable and green method to access this valuable heterocyclic intermediate.

References

-

Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]

-

Suresh, M., Sridevi, J., & Pitchumani, K. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(20), 8492-8495. [Link]

-

Gawande, M. B., Kadu, R., & Shelke, S. N. (2015). An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles. Comptes Rendus Chimie, 18(9), 963-969. [Link]

-

Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International journal of molecular sciences, 13(4), 4696–4703. [Link]

-

Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Semantic Scholar. [Link]

-

Joshi, A. A., et al. (2016). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Microwave Assisted Synthesis of Tetrazole Derivative. AIP Conference Proceedings. [Link]

-

Kumar, A., et al. (2023). Microwave assisted synthesis of tetrazole derivative. AIP Publishing. [Link]

-

Kappe, C. O. (2009). Microwave-assisted cycloaddition reactions. Chemical Society Reviews, 38(12), 3147-3157. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

CEM Corporation. (n.d.). Cycloadditions. [Link]

-

El-Faham, A., et al. (2014). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Journal of Chemistry. [Link]

-

Singh, S., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

-

ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

-

Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of a Hantzsch-Type Pyrazolo[3,4-b]quinolinone. Organic Syntheses, 84, 263. [Link]

-

Ashok, D., et al. (2020). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry, 13(1), 601-609. [Link]

-

Georgieva, M., et al. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 66(11), 875-892. [Link]

-

Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

-

Kumar, A., & Pathak, D. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 121-126. [Link]

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Slideshare. (2015). Microwave assisted reactions. [Link]

-

Patsnap. (2024). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

-

Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

-

Leonelli, C., & Veronesi, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(3), 999. [Link]

-

Kumar, V., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85-92. [Link]

-

Goudreau, N., & Cameron, D. R. (2007). Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes. Organic letters, 9(20), 4045–4048. [Link]

- Google Patents. (2010). CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.

-

Perreux, L., & Loupy, A. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(23), 4235-4239. [Link]

-

Bojarska, J., et al. (2023). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 257, 115507. [Link]

-

Zabihah, M. S., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5631-5667. [Link]

-

Kumar, D., et al. (2015). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. RSC Advances, 5(28), 21971-21977. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

-

Wilson, Z. E., et al. (2022). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 27(8), 2415. [Link]

-

Singh, M., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 59-62. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpdft.com [rjpdft.com]

- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Microwave-assisted cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Safety Considerations for Microwave Synthesis [cem.com]

- 17. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Derivatization of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole for Structure-Activity Relationship (SAR) Studies

Abstract

This guide provides a comprehensive framework for the chemical modification of 5-(5-chloro-2-methylphenyl)-1H-tetrazole, a scaffold of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering advantages in metabolic stability, lipophilicity, and pharmacokinetic profiles.[1][2][3] Systematic derivatization of this core structure is essential for elucidating Structure-Activity Relationships (SAR) and optimizing lead compounds. We present detailed, field-proven protocols for targeted modifications at two key positions: the tetrazole ring nitrogen atoms (N1 and N2) and the chloro-substituted phenyl ring. Methodologies for both non-selective and regioselective N-alkylation are detailed, alongside robust palladium-catalyzed cross-coupling strategies for diversifying the aromatic core. Each protocol is accompanied by an explanation of the underlying chemical principles, guidance on reaction monitoring and product characterization, and critical safety considerations.

Introduction: The Strategic Value of the Tetrazole Scaffold

The 1H-tetrazole ring is a privileged structure in modern drug discovery.[4][5] Its acidic proton (pKa ≈ 4.5-4.9) and planar, aromatic nature allow it to act as a non-classical bioisostere of the carboxylic acid group, mimicking its ability to engage in crucial hydrogen bonding interactions with biological targets.[6][7] This substitution can enhance metabolic stability, improve membrane permeability, and increase oral bioavailability.[3][8]

The parent scaffold, 5-(5-Chloro-2-methylphenyl)-1H-tetrazole, serves as an excellent starting point for SAR exploration due to its distinct modification handles:

-

The Tetrazole NH Group: Alkylation of the tetrazole ring eliminates the acidic proton and introduces substituents that can probe steric and electronic requirements within a receptor binding pocket. This modification results in two regioisomers, N1 and N2, which often exhibit profoundly different biological activities and physicochemical properties, making regiocontrol a key synthetic challenge.[9]

-

The Phenyl Ring C-Cl Bond: The chloro-substituent is a versatile anchor for modern cross-coupling reactions, enabling the introduction of a wide array of functional groups to explore new binding interactions and modulate the overall properties of the molecule.

This document outlines a logical workflow for systematically generating a library of analogs from this core scaffold to drive a successful SAR campaign.

Figure 1: Overall strategy for SAR studies.

Pathway A: Modification of the Tetrazole Ring

The alkylation of 5-substituted-1H-tetrazoles is a cornerstone of derivatization but presents a significant regioselectivity challenge. The tetrazolate anion, formed upon deprotonation, has nucleophilic character at multiple nitrogen atoms. The ratio of N1 to N2 alkylation is highly dependent on factors such as the nature of the alkylating agent, the counter-ion, solvent polarity, and steric hindrance from the 5-substituent.[10]

Protocol 1: Classical N-Alkylation with Alkyl Halides (Non-Selective)

This method is straightforward but typically yields a mixture of N1 and N2 isomers, which require chromatographic separation.[9][11] It is useful for generating both isomers simultaneously for parallel screening.

Causality: In a polar aprotic solvent like DMF, the tetrazolate anion is highly solvated. The reaction often proceeds via an SN2 mechanism, and the similar nucleophilicity of the N1 and N2 positions leads to poor selectivity.[12]

Methodology:

-

Setup: To a solution of 5-(5-chloro-2-methylphenyl)-1H-tetrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Stir the suspension at room temperature for 30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of two new, often closely-eluting, product spots.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid contains a mixture of N1 and N2 isomers.

-

Separation: Separate the isomers using column chromatography on silica gel, typically with a gradient elution system (e.g., hexane/ethyl acetate). The N2 isomer is generally less polar than the N1 isomer.

Protocol 2: Regioselective N2-Alkylation using BF₃·Et₂O

This protocol provides a method to preferentially synthesize the N2-substituted isomer, which is often the thermodynamically more stable product.

Causality: The Lewis acid, boron trifluoride-diethyl etherate (BF₃·Et₂O), coordinates with the nitrogen atoms of the tetrazole ring. Steric hindrance from the bulky 5-phenyl group disfavors coordination and subsequent alkylation at the adjacent N1 position, thereby directing the incoming electrophile to the N2 position.[10]

Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 5-(5-chloro-2-methylphenyl)-1H-tetrazole (1.0 eq) and the corresponding alcohol (e.g., benzyl alcohol, t-butanol) (1.2 eq) in 1,2-dichloroethane (DCE, 0.1 M).

-

Reagent Addition: Add BF₃·Et₂O (1.5 eq) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS for the formation of a single major product.

-

Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3 x volumes). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Summary: N-Alkylation Strategies

| Protocol | Method | Key Reagents | Typical Solvents | Selectivity (N1:N2) | Key Advantage |

| 1 | Classical Alkylation | Alkyl Halide, K₂CO₃ | DMF, Acetonitrile | Mixture (e.g., 45:55)[9] | Access to both isomers in one pot |

| 2 | Lewis Acid Catalyzed | Alcohol, BF₃·Et₂O | DCE, DCM | Highly N2-selective[10] | High regioselectivity for N2 isomer |

Pathway B: Modification of the Phenyl Ring via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the phenyl ring by replacing the chlorine atom.[13] These reactions are best performed on an N-protected or N-alkylated tetrazole to prevent side reactions involving the acidic NH proton. The N2-alkylated derivatives from Protocol 2 are excellent substrates.

Figure 2: Phenyl ring modification workflows.

Protocol 3: Suzuki-Miyaura C-C Coupling

This reaction forms a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups in place of the chlorine atom.[14][15]

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid derivative (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst.[16]

Methodology:

-

Setup: To a microwave vial or Schlenk flask, add the N-alkylated 5-(5-chloro-2-methylphenyl)-tetrazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating or microwave) for 1-12 hours. Monitor consumption of the starting material by LC-MS.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol) to obtain the desired biaryl product.

Analytical Characterization of Derivatives

Unambiguous structural confirmation is paramount for generating reliable SAR data. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2 isomers.[17]

-

Key Indicator: The chemical shift of the protons on the carbon directly attached to the tetrazole nitrogen (the N-CH₂- or N-CH₃ group) is highly diagnostic. Protons on a substituent at the N2 position are typically shielded (appear at a lower ppm value) compared to the same substituent at the N1 position.

-

¹³C NMR: The chemical shift of the tetrazole ring carbon (C5) can also differ between the two isomers.[18]

Protocol: NMR Sample Preparation & Analysis

-

Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Interpretation: Analyze the chemical shifts, coupling constants, and integrations to confirm the structure and identify the correct regioisomer.

Mass Spectrometry (MS) and HPLC

-

Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass and elemental composition of each new derivative.[19]

-

HPLC: Use reversed-phase HPLC with a UV detector to determine the purity of the final compounds. A purity level of >95% is typically required for biological screening.[17]

Critical Safety Considerations

-

Azide Compounds: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.[20]

-

Palladium Catalysts: While generally low in toxicity, palladium compounds are heavy metals and should be handled with care. Avoid inhalation of powders.

-

Solvents: Many solvents used (DMF, DCE, Dioxane) have associated health risks. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22]

-

General Practice: All reactions should be conducted in a well-ventilated chemical fume hood.[23]

References

- Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. Benchchem.

- Tetrazoles: A multi-potent motif in drug design. VU Research Repository.

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.

- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals.

- The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. Benchchem.

- Tetrazoles: A multi-potent motif in drug design. PubMed.

- Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- 1-H-TETRAZOLE Safety Data Sheet. Bio-Fine.

- Technical Support Center: Regioselectivity of Tetrazole Alkylation. Benchchem.

- Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. Benchchem.

- 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. ECHEMI.

- 1-Methyl-5-amino-1H-tetrazole Safety Data Sheet. AK Scientific, Inc.

- 1H-TETRAZOLE (FOR DNA SYNTHESIS) (AMIDITE ACTIVATOR) Safety Data Sheet. Suvchem Laboratory Chemicals.

- 1H-TETRAZOLE - Safety Data Sheet. ChemicalBook.

- N-substituted 5-phenyltetrazoles as high temperature blowing agents. Google Patents.

- Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H. European Journal of Organic Chemistry.

- Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry.

- Selective synthesis of 1-R-5-phenyltetrazoles. ResearchGate.

- Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.

- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Benchchem.

- An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. PMC.

- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences.

- New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO.

- One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. PubMed.

- Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.

- Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors. PubMed.

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

- Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate.

- A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS). Semantic Scholar.

- SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. PubMed.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Suzuki Coupling. Organic Chemistry Portal.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. drughunter.com [drughunter.com]

- 8. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. US4774266A - N-substituted 5-phenyltetrazoles as high temperature blowing agents - Google Patents [patents.google.com]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. repositum.tuwien.at [repositum.tuwien.at]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 20. biofinechemical.com [biofinechemical.com]

- 21. echemi.com [echemi.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

Optimization of reaction conditions for 5-(5-Chloro-2-methylphenyl)-1H-tetrazole synthesis

Current Status: Online Ticket ID: TET-5CL2ME-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are inquiring about the optimization of reaction conditions for the synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole .

This transformation involves the [3+2] cycloaddition of 5-chloro-2-methylbenzonitrile with an azide source. While this is a standard transformation, your specific substrate presents a distinct challenge: Steric Hindrance . The ortho-methyl group at the 2-position creates steric bulk that significantly retards the nucleophilic attack of the azide species compared to unhindered benzonitriles.

This guide prioritizes the Zinc(II)-Mediated Aqueous Protocol (Demko-Sharpless Method) . It is the current "Gold Standard" for safety and reliability, avoiding the high hazards of the legacy DMF/Ammonium Chloride route.

Module 1: The Core Protocol (Zinc-Mediated)

Why this method?

Legacy methods use toxic, high-boiling solvents (DMF) and ammonium salts, which sublime and generate significant hydrazoic acid (

Optimized Reaction Conditions

| Parameter | Recommendation | Technical Rationale |

| Stoichiometry | Nitrile (1.0 equiv) : | Excess azide drives the equilibrium. Stoichiometric Zinc is required to form the active tetrazolate-zinc complex. |

| Solvent | Water : 2-Propanol (2:1 ratio) | The nitrile is lipophilic. 2-Propanol ensures solubility while water dissolves the azide salts. |

| Temperature | Reflux ( | Essential to overcome the activation energy barrier imposed by the 2-methyl steric clash. |

| Time | 24 - 48 Hours | Ortho-substituted nitriles react roughly 5-10x slower than para-substituted analogs. |

Step-by-Step Workflow

-

Charge: To a round-bottom flask, add 5-chloro-2-methylbenzonitrile (10 mmol), Sodium Azide (

, 15 mmol), and Zinc Bromide ( -

Solvate: Add Water (20 mL) and 2-Propanol (10 mL).

-

Activation: Heat the suspension to vigorous reflux.

-

Note: The reaction mixture will likely remain a suspension. Vigorous stirring is critical to maximize the interfacial surface area.

-

-

Monitoring: Check via HPLC or TLC after 24 hours.

-

Checkpoint: If conversion is <50%, add an additional 0.5 equiv of

and continue reflux.

-

-

Workup (The "Critical" Step):

Module 2: Troubleshooting & FAQs

Category A: Reaction Stalling

Q: The reaction has plateaued at 60% conversion after 24 hours. What is wrong? A: This is the "Ortho-Effect." The 2-methyl group blocks the trajectory of the azide ion.

-

Fix 1 (Thermal Boost): If you are using a standard reflux condenser, switch to a pressure vial (behind a blast shield) and heat to

. The solvent system can withstand this in a sealed environment, and the rate increase will be significant. -

Fix 2 (Catalyst Load): Increase

to 1.5 equivalents. The reaction is not truly catalytic in Zinc; the product inhibits the catalyst by forming a stable complex. More Zinc ensures active sites remain available.

Category B: Safety & Hazards

Q: I smell a pungent odor when I open the flask. Is this dangerous?

A: STOP IMMEDIATELY. That odor is likely Hydrazoic Acid (

-

Diagnosis: While the Zinc protocol buffers the pH to ~8 (safe), if you accidentally added acid or if the

quality is poor, -

Protocol: Ensure the reaction is cooled to

before opening. Always work in a high-flow fume hood. Never use halogenated solvents (DCM) with sodium azide, as this can form diazidomethane (highly explosive).

Category C: Isolation Issues

Q: Upon acidification, no precipitate formed. Where is my product? A: 5-(5-Chloro-2-methylphenyl)-1H-tetrazole is significantly more lipophilic than simple phenyltetrazole due to the chloro- and methyl- groups.

-

The Issue: It may be oiling out or remaining soluble in the alcohol/ethyl acetate mix rather than precipitating as a clean solid.

-

The Fix: Do not rely on precipitation.[3] Perform the liquid-liquid extraction with Ethyl Acetate as described in the workflow. Evaporate the solvent to obtain the crude solid, then recrystallize from Toluene or Ethanol/Water.

Module 3: Mechanistic Visualization

To understand why Zinc is required for this specific sterically hindered substrate, refer to the pathway below. The Zinc ion anchors the nitrile, pulling electron density away from the carbon, making it susceptible to attack despite the blocking methyl group.

Caption: Mechanistic pathway highlighting the critical role of Zinc coordination in lowering the activation energy for sterically hindered nitriles.

Module 4: Experimental Workflow Diagram

Follow this decision tree to ensure safe handling and high yield.

Caption: Operational workflow for the synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole, including decision points for incomplete conversion.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[4][5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][7][8] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. geneseo.edu [geneseo.edu]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 6. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Scalable Synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole

Executive Summary

This guide addresses the scalable synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole , a critical pharmacophore often utilized as a bioisostere for carboxylic acids in "sartan" class antihypertensives (e.g., Losartan analogs).

The presence of the ortho-methyl group introduces significant steric hindrance, reducing the electrophilicity of the nitrile carbon. Furthermore, the 5-chloro substituent affects solubility profiles. This guide prioritizes the Zinc-Mediated [3+2] Cycloaddition (Sharpless-Demko method) over traditional Ammonium Chloride or Tin-mediated routes. This choice is driven by Process Safety Management (PSM) requirements to minimize hydrazoic acid (

Module 1: Route Selection & Safety Architecture

The Reaction Matrix

We evaluate three common methodologies for converting sterically hindered nitriles to tetrazoles.

| Parameter | Method A: Zinc-Mediated ( | Method B: Ammonium Azide ( | Method C: Organotin ( |

| Reagents | |||

| Mechanism | Lewis Acid Activation | Proton-Assisted Cycloaddition | 1,3-Dipolar Cycloaddition |

| Safety Profile | High: pH neutral/buffered; minimal | Low: Sublimation of explosive | Medium: Thermal hazards; Tin toxicity. |

| Purification | Precipitation via pH adjustment.[2] | Complex extraction; DMF removal difficult. | Difficult Tin removal (ICH Q3D limits). |

| Scalability | Preferred for Manufacturing. | Not recommended for >100g batches. | Restricted in Pharma due to metals. |

Critical Safety Protocol: Hydrazoic Acid ( ) Management

The primary hazard in tetrazole synthesis is the in situ formation of hydrazoic acid (

-

The Zinc Advantage: In the

method, the reaction proceeds via a zinc-tetrazolate intermediate. The pH remains near neutral (pH 6–8), keeping -

The Danger Zone: Acidification during workup is the critical control point (CCP). As pH drops below the

of

Safety Logic Workflow

The following decision tree outlines the waste management and safety logic for handling azide residues.

Figure 1: Safety logic for quenching and acidification. Note the scrubber requirement during the acidification step.

Module 2: Optimized Experimental Protocol

Target: 5-(5-Chloro-2-methylphenyl)-1H-tetrazole Scale: 100 g (Representative Pilot Scale) Reference Method: Modified Demko & Sharpless (2001)

Reagents & Stoichiometry

-

5-Chloro-2-methylbenzonitrile: 100.0 g (0.66 mol)

-

Sodium Azide (

): 47.2 g (0.73 mol, 1.1 eq) -

Zinc Bromide (

): 163.5 g (0.73 mol, 1.1 eq) -

Solvent: Water (660 mL) / Isopropanol (100 mL) (Biphasic system assists solubility of the hindered nitrile).

Step-by-Step Methodology

-

Charging: To a 2L reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Water,

, and Sodium Azide. Stir until dissolved.-

Note: The solution will be slightly milky.

-

-

Substrate Addition: Add the nitrile dissolved in Isopropanol.

-

Reaction (The "Cook"): Heat the mixture to reflux (approx. 100–105°C) .

-

Technical Insight: The ortho-methyl group creates steric bulk. Unlike unhindered benzonitriles that react in 12-24h, this substrate may require 36–48 hours .

-

Monitoring: Use HPLC (C18 column, Acetonitrile/Water). Look for the disappearance of the nitrile peak.

-

-

Cooling: Once conversion >98%, cool the mixture to room temperature (20–25°C).

-

Workup (The Zinc Purge):

-

Add Ethyl Acetate (500 mL) and 3N HCl slowly.

-

CRITICAL: Adjust pH to 1.0 . Vigorous stirring is required to break the Zinc-Tetrazolate complex.

-

Observation: The tetrazole will partition into the organic layer; Zinc salts remain in the aqueous layer.

-

-

Isolation:

Reaction Pathway Diagram

Figure 2: Reaction pathway showing the intermediate Zinc complex which necessitates acidic workup.

Module 3: Troubleshooting & FAQ

Q1: The reaction has stalled at 70% conversion after 24 hours. What should I do?

Diagnosis: The ortho-methyl group is blocking the attack of the azide anion. Corrective Actions:

-

Temperature: Ensure you are at a vigorous reflux. If using pure water, the temp is 100°C. Adding a co-solvent like Glycerol or Ethylene Glycol can boost the internal temp to 110-115°C, significantly accelerating the kinetics.

-

Catalyst Load: Increase

to 1.5 equivalents. The Lewis acid activates the nitrile; more catalyst can overcome the steric barrier.

Q2: Upon acidification, a sticky gum forms instead of a precipitate.

Diagnosis: This is "oiling out," common with lipophilic tetrazoles like this one (due to the chloro/methyl groups). Corrective Actions:

-

Seeding: Add a seed crystal of the pure product during cooling.

-

Solvent Swap: Do not try to filter the gum. Extract it into Ethyl Acetate, dry, and then perform a controlled crystallization using Toluene (good solubility hot, poor cold).

Q3: The final product has high Zinc levels (>50 ppm).

Diagnosis: Incomplete hydrolysis of the Zinc-Tetrazolate complex. Corrective Actions:

-

pH Check: Ensure the workup pH reached 1.0 or lower . The complex is stable at pH 3-4.

-

EDTA Wash: Wash the organic layer with 0.1M Disodium EDTA. This chelates residual Zinc more effectively than acid alone.

Q4: I am detecting a strong smell of almonds in the starting material.

Diagnosis: This indicates hydrolysis of the nitrile back to the amide or degradation. Check: Verify the purity of your 5-chloro-2-methylbenzonitrile. Impurities can poison the Zinc catalyst.

Module 4: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Assay | HPLC (254 nm) | > 98.0% |

| Zinc Content | ICP-MS | < 20 ppm (Pharma Limit) |

| Azide Content | Ion Chromatography | < 5 ppm |

| Water Content | Karl Fischer | < 0.5% |

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

Roh, J., et al. (2012). Metal-catalyzed synthesis of 5-substituted 1H-tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Sodium Azide: Safety and Health Topics.

Sources

Technical Support Center: Removal of Azide Residues from 5-(5-Chloro-2-methylphenyl)-1H-tetrazole

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and troubleshooting advice for the effective removal of azide residues from the synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole. The synthesis of this and related tetrazole compounds often involves the use of sodium azide, a reagent that is both toxic and potentially explosive.[1][2] Therefore, complete removal and quenching of any residual azide is a critical safety and purity concern.

This resource is designed to be a practical, field-proven guide. We will delve into the "why" behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for robust and safe chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual azide from my 5-(5-Chloro-2-methylphenyl)-1H-tetrazole synthesis a critical step?

Residual sodium azide poses significant safety and quality risks:

-

Toxicity: Sodium azide is a potent toxin with a toxicity profile similar to that of cyanide.[2] It can be absorbed through the skin and mucous membranes.[2]

-

Explosive Hazard: Azides are energetic materials and can be sensitive to shock, friction, and heat.[1] Acidification of azide-containing solutions can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[1][2]

-

Product Purity: For pharmaceutical applications, the presence of residual azide is unacceptable and must be rigorously controlled to meet regulatory standards.

-

Downstream Reactions: Residual azide can interfere with subsequent chemical transformations.

Q2: My synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole was performed via a [3+2] cycloaddition of 5-chloro-2-methylbenzonitrile with sodium azide. What are the most effective methods to quench and remove the unreacted sodium azide?

The most common and effective method for quenching residual sodium azide is by reaction with nitrous acid, which is generated in situ from sodium nitrite and an acid.[2][3][4]

The fundamental reaction is: 2 NaN₃ + 2 HNO₂ → 3 N₂(g) + 2 NO(g) + 2 NaOH[3]

This method is highly efficient and the gaseous byproducts are safely vented in a fume hood.

Q3: I am concerned about the safety of handling azide waste. What are the key safety precautions I must take?

Safety is paramount when working with azides. Adhere to the following guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[5]

-

Fume Hood: All manipulations involving azides and the quenching process must be performed in a certified chemical fume hood.[6]

-

Avoid Incompatible Materials:

-

Acids: Avoid contact with strong acids to prevent the formation of highly toxic and explosive hydrazoic acid.[1][7]

-

Metals: Do not use metal spatulas or allow contact with heavy metals, as this can form highly shock-sensitive metal azides.[1][6] Use plastic or ceramic spatulas.[5]

-

Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form explosively unstable di- and tri-azidomethane.[1][7]

-

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and disposed of through your institution's hazardous waste program.[5][7] Never pour azide solutions down the drain.[8]

Q4: How can I be certain that all the residual azide has been successfully quenched?

A simple and effective method to confirm the complete destruction of azide is to test for the presence of excess nitrous acid. This is done using starch-iodide paper. A positive test, indicated by the paper turning a dark blue color, confirms that excess nitrite is present, and therefore all the azide has been consumed.[2][3][9]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Starch-iodide test is negative after initial quenching. | Insufficient sodium nitrite was added to react with all the residual azide. | Add an additional portion of the 20% sodium nitrite solution, stir for several minutes, and re-test with fresh starch-iodide paper.[9] |

| A sharp, pungent odor is detected during the addition of acid. | This indicates the formation of hydrazoic acid (HN₃). | STOP the addition of acid immediately. Ensure adequate ventilation in the fume hood. The rate of acid addition may be too fast, or the initial concentration of azide may be too high. |

| The final product, 5-(5-Chloro-2-methylphenyl)-1H-tetrazole, shows azide contamination by analytical methods (e.g., HPLC, IC). | The quenching procedure was incomplete, or the work-up and purification steps were insufficient to remove all azide salts. | Re-evaluate the quenching protocol to ensure an excess of nitrous acid was used. Review the extraction and recrystallization/precipitation steps to ensure efficient removal of water-soluble inorganic salts. |

Experimental Protocols

Protocol 1: Quenching of Residual Sodium Azide in the Reaction Mixture

This protocol details the in situ destruction of unreacted sodium azide following the synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole.

Materials:

-

Reaction mixture containing residual sodium azide

-

20% (w/v) aqueous solution of sodium nitrite (NaNO₂)

-

20% (v/v) aqueous solution of sulfuric acid (H₂SO₄)

-

Starch-iodide paper

-

Ice bath

Procedure:

-

Cool the Reaction Mixture: Place the reaction flask in an ice bath to cool the contents to 0-5 °C. This helps to control the exothermicity of the quenching reaction.

-

Add Sodium Nitrite: While stirring, slowly add the 20% aqueous solution of sodium nitrite. A significant excess is used to ensure complete reaction. A general guideline is to use at least 1.5 grams of sodium nitrite for every gram of sodium azide initially used in the synthesis.[3][9]

-

Acidify Slowly: Using a dropping funnel, add the 20% sulfuric acid solution dropwise.[2] You will observe the evolution of gas (N₂ and NO).[3] Maintain a slow rate of addition to keep the reaction under control and minimize the risk of foaming and aerosol formation.

-

Test for Completion: Once the gas evolution has ceased, test the solution for the presence of excess nitrous acid. Dip a glass stirring rod into the mixture and then touch it to a piece of starch-iodide paper. The paper should immediately turn a dark blue color.[2][9]

-

Troubleshooting the Test: If the starch-iodide test is negative, add more of the 20% sodium nitrite solution, stir for 5-10 minutes, and then re-test. Repeat until a positive test is obtained.

Protocol 2: Analytical Detection of Residual Azide

For quality control purposes, especially in drug development, a sensitive analytical method is required to quantify any trace levels of residual azide in the final product. Ion Chromatography (IC) with suppressed conductivity or UV detection is a common and reliable method.[10][11][12]

Instrumentation:

-

Ion Chromatograph with a conductivity or UV detector.

General Procedure (Method may vary based on specific instrumentation):

-

Sample Preparation: Accurately weigh a sample of the purified 5-(5-Chloro-2-methylphenyl)-1H-tetrazole and dissolve it in a suitable aqueous mobile phase or a mixture of mobile phase and an appropriate organic solvent.

-

Injection: Inject a known volume of the sample solution onto the IC system.

-

Separation: The azide anion is separated from other components on an appropriate anion-exchange column.

-

Detection: The azide is detected by either suppressed conductivity or UV absorbance (typically around 210 nm).[12]

-

Quantification: The concentration of azide is determined by comparing the peak area of the sample to a calibration curve generated from known standards of sodium azide.[12] The limit of detection for such methods can be in the parts-per-million (ppm) range.[10]

Visualizing the Workflow

Workflow for Azide Removal and Verification

The following diagram illustrates the logical steps from the completion of the synthesis to the verification of azide removal.

Caption: Decision workflow for quenching and verifying the removal of azide residues.

Chemical Transformation During Quenching

This diagram illustrates the key chemical reactions involved in the quenching of sodium azide with nitrous acid.

Caption: The two-step chemical process for the safe quenching of sodium azide.

References

- BenchChem. (n.d.). Comparative study of different methods for azide reduction to amines.

- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.

- Wikipedia. (n.d.). Staudinger reaction.

- University College Dublin. (2018, April). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials.

- Organic Chemistry Tutor. (n.d.). Staudinger Reaction.

- University of Victoria. (2022, May 18). Azides.

- Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP).

- Organic Chemistry Portal. (n.d.). Staudinger Reaction.

- Reddit. (2021, March 2). How to quench azide.

- Chemistry LibreTexts. (2021, August 15). Sodium Azide.

- Various Authors. (n.d.). Reduction of Azides.

- University of California, Santa Barbara. (n.d.). Safe Handling of Sodium Azide (SAZ).

- Indian Academy of Sciences. (n.d.). Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines.

- Sigma-Aldrich. (n.d.). Staudinger Ligation.

- Springer. (n.d.). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection.

- JoVE. (2023, April 30). Video: Preparation of 1° Amines: Azide Synthesis.

- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.

- OSHA. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres - Analytical Method.

- AACC. (n.d.). Convenient Headspace Gas Chromatographic Determination of Azide in Blood and Plasma.

- ResearchGate. (n.d.). Quantitation of Azide and Lead in Lead Azide by Voltammetric Method.

- Thermo Fisher Scientific. (n.d.). AN 172: Determination of Azide in Aqueous Samples by Ion Chromatography with Suppressed Conductivity Detection.

- BenchChem. (n.d.). Step-by-step synthesis protocol for 5-substituted Tetrazoles.

- MDPI. (2012, April 12). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.

- BenchChem. (n.d.). Technical Support Center: Sodium Azide Work-Up Procedures.

- OSTI. (1971, August). DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS.

- SciELO. (2013, January 9). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.

- Chemistry Stack Exchange. (2016, August 12). How to quench unreacted sodium azide from reaction mixture?

- PMC. (2025, October 20). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.

- Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles.

- BenchChem. (n.d.). Technical Support Center: Acyl Azides - Safe Handling and Quenching.

- ResearchGate. (n.d.). Organic Azides: Syntheses and Applications.

- SciELO. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Organic Chemistry Portal. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.

- Google Patents. (n.d.). US5633387A - Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone.

- RSC Publishing. (n.d.). The first report on the eco-friendly synthesis of 5-substituted 1H-tetrazoles in PEG catalyzed by Cu(ii) immobilized on Fe3O4@SiO2@l-arginine as a novel, recyclable and non-corrosive catalyst.

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. uvic.ca [uvic.ca]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. ucd.ie [ucd.ie]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Method [keikaventures.com]

- 12. lcms.cz [lcms.cz]

A Comparative Analysis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole and Other Tetrazole Derivatives in Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals

The tetrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and broad pharmacological versatility. As a bioisostere of the carboxylic acid group, the tetrazole ring offers improved metabolic stability and pharmacokinetic profiles, making it a highly attractive moiety in drug design.[1][2] This guide provides a comprehensive comparative study of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole, a representative of the 5-substituted aryl tetrazoles, with other key tetrazole derivatives. We will delve into their synthesis, comparative biological activities supported by experimental data, and their potential as therapeutic agents.

The Tetrazole Moiety: A Pillar in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[3] Their utility in drug discovery stems from several key attributes:

-

Bioisosterism: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. This substitution can enhance a molecule's lipophilicity and bioavailability, while reducing potential side effects associated with carboxylic acids.

-

Metabolic Stability: Tetrazole derivatives often exhibit greater resistance to metabolic degradation compared to their carboxylic acid counterparts, leading to improved pharmacokinetic profiles.[4]

-

Broad Biological Activity: The tetrazole nucleus is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[5][6]

Synthesis of 5-Substituted-1H-Tetrazoles: A Practical Approach

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[7] This reaction is often catalyzed by a Lewis acid, such as zinc bromide, to enhance the reaction rate and yield.[4]

Experimental Protocol: Synthesis of 5-(5-Chloro-2-methylphenyl)-1H-tetrazole

This protocol outlines a general and robust method for the synthesis of the title compound, adapted from established procedures for similar 5-substituted aryl tetrazoles.[3][4][8]

Materials:

-

5-Chloro-2-methylbenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)